molecular formula C18H20ClN3O3S2 B6526821 N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide hydrochloride CAS No. 1135211-55-0

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide hydrochloride

Cat. No.: B6526821
CAS No.: 1135211-55-0
M. Wt: 426.0 g/mol
InChI Key: XPQPNRWTAZCRPU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O3S2 and its molecular weight is 426.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.0634615 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2.ClH/c1-20(2)5-6-21(17(22)15-4-3-9-25-15)18-19-12-10-13-14(11-16(12)26-18)24-8-7-23-13;/h3-4,9-11H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQPNRWTAZCRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide hydrochloride is a complex organic compound with potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on available research findings.

Molecular Characteristics

  • Molecular Formula : C14H20N4O2S
  • SMILES Notation : CN(C)CCN1C2=CC3=C(C=C2N=C1CN)OCCO3
  • InChIKey : HEZBYQNIZLZOGY-UHFFFAOYSA-N

Structural Features

The compound features a unique bicyclic structure that includes:

  • A thiophene ring
  • Multiple heteroatoms (oxygen and nitrogen)
  • Dimethylaminoethyl side chain

These structural characteristics contribute to its biological activity and interaction with biological systems.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown effectiveness against breast, colon, and lung cancer cells. The mechanism of action often involves inhibition of specific cellular pathways rather than direct cytotoxicity .

The biological activity is hypothesized to stem from:

  • Modulation of signaling pathways involved in cell proliferation.
  • Interaction with enzymes or receptors critical for cancer cell survival.

Case Studies

  • Study on Related Compounds : A study evaluated the antiproliferative effects of fluorinated derivatives against several cancer cell lines. The findings suggested that compounds with similar structural features could inhibit cell growth effectively through non-DHFR mediated pathways .
  • Synthesis and Activity Correlation : Another investigation focused on synthesizing derivatives of 1-[2-(dimethylamino)ethyl]-substituted compounds and assessing their biological activities. The results indicated that modifications in the side chain significantly impacted their antiproliferative properties .

Data Table of Biological Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Signal Pathway Inhibition
Compound BColon Cancer20Enzyme Inhibition
N-[2-(dimethylamino)ethyl]-N-{...}Lung CancerTBDTBD

Note: The data for N-[2-(dimethylamino)ethyl]-N-{...} is currently under investigation.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C18H20ClN3O3S2 and a molecular weight of 426.0 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Thiophene ring : Known for its role in pharmaceuticals due to its electron-rich nature.
  • Dioxane and thiazole moieties : Implicated in various biological interactions.

Biological Activities

Research indicates that compounds similar to N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide hydrochloride exhibit several biological activities:

  • Anticancer Properties :
    • Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
    • Case studies highlight the compound's potential in targeting ROR1 (Receptor tyrosine kinase-like orphan receptor 1), which is overexpressed in various cancers.
  • Antimicrobial Activity :
    • The compound's structure suggests potential effectiveness against bacterial and fungal infections.
    • Research on related compounds shows inhibition of microbial growth, indicating a possible application in treating infections.
  • Neuroprotective Effects :
    • Some studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
    • This property opens avenues for research into treatments for neurodegenerative diseases.

Case Studies

Several studies have explored the applications of compounds with similar structures:

  • ROR1 Targeting in Cancer Therapy :
    • A study published in Nature demonstrated the efficacy of ROR1-targeting antibodies conjugated with cytotoxic drugs, showing improved survival rates in mouse models of cancer1.
  • Antimicrobial Testing :
    • Research conducted by Zhang et al. (2021) evaluated the antimicrobial properties of thiophene derivatives and found significant activity against Staphylococcus aureus and Candida albicans2.
  • Neuroprotection Studies :
    • A paper by Lee et al. (2022) reported that compounds with dioxane rings provided neuroprotection in models of Alzheimer’s disease through modulation of amyloid-beta aggregation3.

Preparation Methods

Regioselectivity in Cycloaddition

The Diels-Alder reaction’s regioselectivity is influenced by electron-donating groups on the diene. Silyloxy groups (e.g., trimethylsilyl) enhance diene reactivity but require acidic workup to yield hydrolyzed ketones. Competing pathways may form stable ketone byproducts (5–10%), necessitating careful monitoring via GC or TLC.

Steric Hindrance in Amide Coupling

Bulky substituents on the tricyclic core reduce coupling efficiency. Using HATU, which generates active ester intermediates, mitigates steric effects compared to EDC·HCl. For instance, coupling N-(4-acetylphenyl)maleimide-derived intermediates requires HATU to achieve >60% yields.

Purification of Hydrophilic Intermediates

The hydrochloride salt’s high solubility in polar solvents complicates purification. Reverse-phase chromatography (C18 column, acetonitrile/water) or recrystallization from ethanol/water mixtures is employed.

Scalability and Industrial Relevance

The solvent-free Diels-Alder protocol and HATU-mediated coupling are scalable to kilogram-scale production. Economic analyses favor EDC·HCl for cost-sensitive applications, while HATU is preferred for high-value pharmaceuticals due to superior yields .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can researchers optimize yield and purity?

  • Answer : The synthesis involves multi-step processes, including cyclization to form the tricyclic core and subsequent functionalization. Key steps include:

  • Controlled temperature : Maintaining 0–5°C during cyclization to prevent side reactions (e.g., ring-opening) .
  • Catalysts : Use of triethylamine (Et₃N) as a base to deprotonate intermediates and stabilize reactive species .
  • Purification : Reverse-phase HPLC or methanol recrystallization to isolate the hydrochloride salt with >95% purity .
    • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., THF for solubility) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, carbonyl (C=O) peaks appear at ~170 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Answer :

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Mechanism studies : Fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data between this compound and structural analogs?

  • Answer :

  • Structural comparison : Use X-ray crystallography or DFT calculations to analyze substituent effects on binding affinity (e.g., electron-withdrawing groups enhancing target interaction) .
  • Assay standardization : Validate protocols (e.g., consistent cell passage number, pH control) to minimize variability .
  • SAR studies : Synthesize derivatives with modified thiophene or tricyclic moieties to isolate critical pharmacophores .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

  • Answer :

  • pH adjustment : Buffered solutions (pH 4–6) to prevent hydrolysis of the dimethylaminoethyl group .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .
  • Encapsulation : Use liposomal carriers to enhance bioavailability and reduce off-target effects .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Answer :

  • Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the dioxa-thia-aza core .
  • ADMET prediction : Tools like SwissADME to optimize logP (<3) and polar surface area (>90 Ų) for blood-brain barrier penetration .

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